Cas no 362490-64-0 (4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid)
Il composto 4-[5-(2-clorofenil)-3-(4-metilfenil)-4,5-diidro-1H-pirazol-1-il]-4-ossobutanoico è un derivato pirazolinico con una struttura chimica complessa che combina un nucleo pirazolino diidrato con sostituenti aromatici clorurati e metilati. La presenza del gruppo carbossilico terminale conferisce alla molecola proprietà acide, potenzialmente utili per la formazione di sali o coniugati. La struttura bifunzionale, con il chetone in posizione 4 e la funzione acida, suggerisce possibili applicazioni come intermedio sintetico in chimica farmaceutica. La porzione 2-clorofenilica potrebbe contribuire a specifiche interazioni steriche ed elettroniche, mentre il gruppo 4-metilfenilico può influenzare la lipofilia della molecola. Questo profilo strutturale indica potenziali vantaggi in termini di selettività e modulazione delle proprietà farmacocinetiche.
362490-64-0 structure
Product Name:4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Numero CAS:362490-64-0
MF:C20H19ClN2O3
MW:370.829464197159
CID:6616134
PubChem ID:2886165
Update Time:2025-06-23
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- HMS607G02
- EU-0008114
- 4-(5-(2-chlorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- CBMicro_004069
- AKOS016037625
- Z57110807
- SR-01000462079
- CHEMBL3827169
- BIM-0004070.P001
- SR-01000462079-1
- 4-[3-(2-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- ChemDiv1_007174
- AF-399/15285023
- 362490-64-0
- AKOS001656158
- F0714-0033
- STK532836
- 4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- CB05910
- SMSF0014055
-
- Inchi: 1S/C20H19ClN2O3/c1-13-6-8-14(9-7-13)17-12-18(15-4-2-3-5-16(15)21)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26)
- Chiave InChI: CTWMOMKBYLJAHK-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1C1CC(C2C=CC(C)=CC=2)=NN1C(CCC(=O)O)=O
Proprietà calcolate
- Massa esatta: 370.1084202g/mol
- Massa monoisotopica: 370.1084202g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 557
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 70Ų
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0714-0033-2μmol |
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
362490-64-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0714-0033-5μmol |
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
362490-64-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0714-0033-1mg |
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
362490-64-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0714-0033-2mg |
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
362490-64-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0714-0033-3mg |
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
362490-64-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0714-0033-4mg |
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
362490-64-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0714-0033-5mg |
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
362490-64-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Letteratura correlata
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
362490-64-0 (4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso